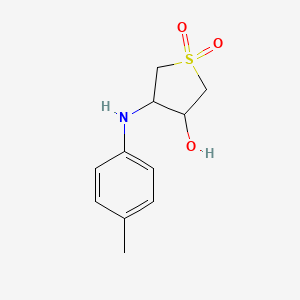

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

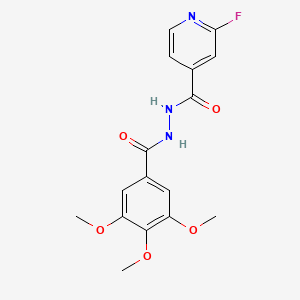

The compound “4-(4-Methylanilino)-1,1-dioxothiolan-3-ol” is a complex organic molecule. It contains a methylaniline group, which is an aniline derivative where a methyl group is substituted onto the benzene ring . It also contains a dioxothiolan ring, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxothiolan ring and the methylaniline group would likely have a significant impact on its structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Anilines, for example, can undergo a variety of reactions, including nucleophilic substitution and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the aniline and dioxothiolan groups) would all play a role .

Aplicaciones Científicas De Investigación

Allosteric Modifiers of Hemoglobin

Research into 2-(aryloxy)-2-methylpropionic acids, which share structural similarities with 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol, reveals their potential as allosteric modifiers of hemoglobin. These compounds have shown promise in decreasing the oxygen affinity of human hemoglobin A, suggesting a potential application in treating conditions related to oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Therapeutic Applications

The study of bardoxolone methyl, a compound with structural relevance, highlights its role in modulating the Nrf2 pathway and NF-κB, indicating its utility in clinical trials for conditions like type 2 diabetes mellitus and stage 4 chronic kidney disease (Chin et al., 2014). However, it's crucial to note that while exploring therapeutic applications, the focus remains on the mechanistic action and potential benefits of such compounds in a research context.

Material Science and Polymer Chemistry

In material science, derivatives structurally related to this compound are explored for their utility in synthesizing glycerin carbonate-based intermediates. This research underpins the development of non-isocyanate polyhydroxyurethanes, indicating a broad application in creating sustainable polymers with desirable thermal and mechanical properties (Benyahya et al., 2011).

Corrosion Inhibition

The compound and its analogs have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. This research provides insight into the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity in harsh chemical environments (Shukla & Quraishi, 2009).

Biosensing Applications

In the realm of biosensing, derivatives of this compound have been integrated into electrochemical biosensors. These sensors are designed for the precise determination of pesticides, showcasing the compound's utility in environmental monitoring and food safety (Viswanathan et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(4-methylanilino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXUDFWMDMCZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)